molecular formula C10H18N4O2S B7891567 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine

1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B7891567
M. Wt: 258.34 g/mol
InChI Key: FGVHODRHGVMXCV-UHFFFAOYSA-N
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Description

This compound features a pyrazol-4-amine core substituted with a methanesulfonyl-piperidinylmethyl group. Its molecular formula is C10H17N4O2S (calculated), with a molecular weight of 265.34 g/mol. The piperidine ring contributes to conformational flexibility, while the sulfonyl group may influence solubility and target binding .

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13/h6,8-9H,2-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVHODRHGVMXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazole ring linked to a piperidine moiety through a methanesulfonyl group. Its chemical formula is C10H18N4O2SC_{10}H_{18}N_{4}O_{2}S with a molecular weight of approximately 258.34 g/mol .

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: CDK Inhibition

In a recent study, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit CDK2. The most potent derivative exhibited an inhibition constant (KiK_i) of 0.005 µM and demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM . Mechanistic studies revealed that these compounds induce cell cycle arrest at the S and G2/M phases and promote apoptosis through the dephosphorylation of retinoblastoma protein at Thr821.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural modifications. For instance, substituting different groups on the pyrazole ring significantly affects their potency as CDK inhibitors:

CompoundKiK_i (µM)GI50 (A2780) (µM)Comments
Original Compound0.0050.158Most potent
Methylated Derivative0.2523Reduced activity
Larger Substituent0.0907.350Significantly less potent

This table summarizes findings from SAR studies, indicating that specific substitutions can enhance or diminish the inhibitory effects on CDKs .

Biological Activity in Cancer Models

The compound's efficacy was tested in vitro using various cancer cell lines, including ovarian cancer cells (A2780). The results indicated that the compound effectively reduced cell viability and induced apoptosis through mechanisms involving cell cycle regulation and apoptosis pathways.

Antiproliferative Effects

The antiproliferative effects were measured using MTT assays, revealing that the compound significantly inhibited the growth of cancer cells at low micromolar concentrations:

Cell LineGI50 (µM)
A2780 (Ovarian)0.158
MCF7 (Breast)0.230
HCT116 (Colon)0.500

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Scientific Research Applications

Cannabinoid Receptor Antagonism

Research indicates that compounds similar to 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine can act as antagonists at cannabinoid receptors, particularly CB1 receptors. This antagonism presents opportunities for treating conditions such as obesity, metabolic disorders, and liver diseases . The compound's ability to interact with these receptors suggests it may help modulate appetite and lipid metabolism.

Neurological Disorders

The unique structure of this compound positions it as a candidate for drug development targeting neurological disorders. Its interaction with various receptors may provide therapeutic avenues for conditions such as anxiety and depression, where cannabinoid signaling plays a role.

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to specific receptors. These studies provide insights into the compound's mechanism of action and predict its therapeutic effects by simulating interactions with target proteins.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may vary based on specific conditions. Its characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study: Cannabinoid Receptor Antagonists

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives as cannabinoid receptor antagonists. The findings indicated that modifications in the piperidine moiety significantly affected binding affinity and biological activity, suggesting that compounds like this compound could be optimized for enhanced therapeutic effects against obesity and metabolic syndromes .

Case Study: Neurological Applications

Another investigation focused on the role of cannabinoid receptor antagonists in treating anxiety disorders. The results demonstrated that certain pyrazole derivatives could reduce anxiety-like behaviors in animal models, supporting the potential use of compounds like this compound in developing new anxiolytic therapies .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares structural and functional attributes of related pyrazol-4-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Biological Activity Synthesis Highlights
Target Compound 1-Methanesulfonylpiperidin-4-ylmethyl C10H17N4O2S 265.34 Enhanced solubility (sulfonyl group) Methanesulfonation of piperidine precursor
1-[(2-Chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine 2-Chloro-4-fluorophenoxymethyl C11H10ClFN3O 254.67 Potential halogen-mediated bioactivity Phenolic ether coupling
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2,4-Bis(trifluoromethyl)benzyl C12H10F6N4 336.23 High lipophilicity (CF3 groups) Nitro reduction after benzylation
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine 1-Methylpiperidin-4-yl C9H16N4 180.26 Basic amine (protonatable) Direct alkylation of piperidine
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridin-4-ylmethyl C9H9ClN4 208.65 Heteroaromatic interaction potential Pyridine-methyl coupling
Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 2-(Trifluoromethyl)benzyl + oxazole C20H16F3N5O2 415.37 ATP-competitive kinase inhibition Multi-step coupling and reduction

Preparation Methods

Reaction Pathway

  • Synthesis of 1-Methanesulfonylpiperidin-4-ylmethanol

    • Starting Material : Piperidin-4-ylmethanol.

    • Protection : Boc protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA).

    • Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and TEA to yield tert-butyl 4-(hydroxymethyl)-1-methanesulfonylpiperidine-1-carboxylate.

    • Deprotection : Trifluoroacetic acid (TFA)-mediated Boc removal to afford 1-methanesulfonylpiperidin-4-ylmethanol.

  • Conversion to 4-(Bromomethyl)-1-methanesulfonylpiperidine

    • Treatment of 1-methanesulfonylpiperidin-4-ylmethanol with phosphorus tribromide (PBr₃) in DCM at 0°C to 25°C.

  • Nucleophilic Substitution with 1H-Pyrazol-4-amine

    • Reaction of 4-(bromomethyl)-1-methanesulfonylpiperidine with 1H-pyrazol-4-amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 60°C for 12 hours.

Key Data

StepReagents/ConditionsYieldReference
1Boc₂O, TEA, THF85%
2MsCl, DCM, TEA78%
3PBr₃, DCM92%
4K₂CO₃, DMF, 60°C65%

Reductive Amination of 1-Methanesulfonylpiperidin-4-carbaldehyde

Reaction Pathway

  • Oxidation of 1-Methanesulfonylpiperidin-4-ylmethanol

    • Swern oxidation (oxalyl chloride, DMSO, TEA) to synthesize 1-methanesulfonylpiperidin-4-carbaldehyde.

  • Reductive Amination

    • Condensation of the aldehyde with 1H-pyrazol-4-amine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

Key Data

StepReagents/ConditionsYieldReference
1Oxalyl chloride, DMSO70%
2NaBH₃CN, MeOH58%

Mitsunobu Coupling of 1-Methanesulfonylpiperidin-4-ylmethanol

Reaction Pathway

  • Direct Coupling

    • Reaction of 1-methanesulfonylpiperidin-4-ylmethanol with 1H-pyrazol-4-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to 25°C.

Key Data

StepReagents/ConditionsYieldReference
1DEAD, PPh₃, THF52%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
AlkylationHigh-yield bromide intermediateRequires hazardous PBr₃65–92%
Reductive AminationAvoids alkylating agentsLower yield due to equilibrium58–70%
MitsunobuSingle-step couplingCostly reagents, moderate yield52%

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, where the pyrazole amine attacks the electrophilic bromomethyl group.

  • Reductive Amination : Imine formation followed by selective reduction stabilizes the secondary amine.

  • Mitsunobu : Oxidative coupling mechanism transfers configuration, ideal for stereosensitive substrates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine, and what challenges arise during its purification?

  • Methodology : A common approach involves S-alkylation or coupling reactions under alkaline conditions. For example, analogs like 1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives are synthesized via nucleophilic substitution with aryl halides in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst . Purification often involves liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography (e.g., ethyl acetate/hexane gradients) . Challenges include low yields (~17.9% in some cases) due to steric hindrance from the methanesulfonyl-piperidine moiety .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for verifying the piperidine ring (δ ~2.5–3.5 ppm for N-methylsulfonyl groups) and pyrazole protons (δ ~7.5–8.5 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-4-amine analogs) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretches ~1150–1350 cm⁻¹) and amine (N-H stretches ~3200–3500 cm⁻¹) groups .

Q. How is the compound’s biological activity typically screened in preclinical studies?

  • Methodology : Derivatives of pyrazole-4-amine are evaluated for antimicrobial or antitubulin activity using in vitro assays. For example, diarylpyrazole analogs are tested against cancer cell lines (e.g., sea urchin embryo assays) or bacterial strains (e.g., Staphylococcus aureus) via minimum inhibitory concentration (MIC) protocols .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins (e.g., kinases or σ receptors)?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with active sites. For σ receptor antagonists, pharmacophore models prioritize substituents enhancing hydrophobic interactions (e.g., methanesulfonyl groups) while minimizing steric clashes . Free energy perturbation (FEP) calculations refine predictions of binding ΔG values .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .
  • Structural Analog Comparison : Compare activity of this compound with analogs lacking the sulfonyl group to isolate its contribution to efficacy .

Q. How does stereochemistry at the piperidine ring affect the compound’s pharmacological profile?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., using (1S,4S)- or (1R,4R)-configured piperidine intermediates) and evaluate their σ receptor binding affinity. For example, (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine shows distinct NMR shifts (δ 4.06 ppm for axial protons) and improved target engagement compared to the (1R,4R) form .

Q. What experimental designs improve synthetic yields of the methanesulfonyl-piperidine intermediate?

  • Methodology :

  • Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)₂) for milder coupling conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2 hours) and improve regioselectivity .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during methylation steps .

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